molecular formula C7H6Cl2N2O2 B2701987 Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate CAS No. 1048389-52-1

Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate

Cat. No.: B2701987
CAS No.: 1048389-52-1
M. Wt: 221.04
InChI Key: SZQVBNTVTKQJME-UHFFFAOYSA-N
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Description

Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate is a chemical compound with the molecular formula C7H6Cl2N2O2 and a molecular weight of 221.04 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate typically involves the reaction of 2,6-dichloropyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while reduction can produce a dihydropyrimidine derivative .

Scientific Research Applications

Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,4-dichloropyrimidin-5-yl)acetate
  • Methyl 2-(2,6-dichloropyrimidin-5-yl)acetate
  • Methyl 2-(2,6-dichloropyrimidin-3-yl)acetate

Uniqueness

Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate is an organic compound known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C_8H_7Cl_2N_2O_2
  • Molecular Weight : Approximately 221.04 g/mol
  • Structure : The compound features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, and an acetate group.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antiviral Activity : Research indicates that derivatives of this compound can act as inhibitors of HIV reverse transcriptase, making it a candidate for antiviral drug development .
  • Anticancer Properties : Studies have shown its potential as a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer progression and metabolic disorders .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition :
    • It has been noted for its capability to inhibit enzymes involved in critical signaling pathways. For instance, compounds with similar structures have shown efficacy against PI3K pathways in prostate cancer cells .
  • Binding Affinity :
    • Interaction studies reveal that it may bind effectively to target proteins such as CDC20, which plays a significant role in cell cycle regulation. Modifications to the pyrimidine structure can enhance binding affinity and biological potency .

Table of Biological Activity

StudyTargetIC50 ValueNotes
HIV RT< 10 μMSignificant inhibition observed in vitro.
CDC2010 - 30 μMInduces apoptosis in MDA-MB-468 cells.
PI3K< 100 μMEffective in C4-2 prostate cancer cells.
Plasmodium falciparumED90 = 11.7 mg/kgDemonstrated high efficacy in mouse models.

Case Study: Antiviral Applications

In a study focused on antiviral applications, this compound derivatives were shown to inhibit HIV replication effectively. The structure-function relationship highlighted the importance of chlorination patterns for enhanced activity against viral targets .

Case Study: Anticancer Research

Another significant study examined the effects of this compound on breast cancer cell lines (e.g., MDA-MB-468). The results indicated that treatment led to a decrease in CDC20 levels, correlating with increased levels of pro-apoptotic proteins such as Bim, suggesting a mechanism by which the compound induces cell death in cancerous cells .

Properties

IUPAC Name

methyl 2-(2,6-dichloropyrimidin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c1-13-6(12)3-4-2-5(8)11-7(9)10-4/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQVBNTVTKQJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=NC(=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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